RenaZorb - 12011-96-0

RenaZorb

Catalog Number: EVT-10964508
CAS Number: 12011-96-0
Molecular Formula: CLa2O5
Molecular Weight: 369.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

RenaZorb falls under the category of phosphate binders, which are substances used to control phosphate levels in patients with kidney disease. It is classified specifically as a lanthanum-based compound, distinguishing it from other phosphate binders like calcium acetate and sevelamer carbonate due to its unique mechanism and formulation .

Synthesis Analysis

Methods

The synthesis of lanthanum dioxycarbonate involves several chemical processes that ensure the formation of nanoparticles with optimal properties for phosphate binding. The methods typically include:

  • Precipitation Reactions: Combining lanthanum salts with carbonates or bicarbonates under controlled pH and temperature conditions.
  • Solvent Techniques: Utilizing water-soluble lanthanum sources and non-alkali metal carbonates to enhance solubility and reactivity, resulting in a higher surface area and better binding capacity .

Technical Details

The synthesis parameters include:

  • Temperature: Ranges from 65 to 110 degrees Celsius.
  • pH Levels: Maintained above 4.5 to facilitate proper precipitation.
  • Concentration: The precipitate concentration typically ranges from 20 to 55 g/L, which is crucial for achieving the desired product characteristics .
Molecular Structure Analysis

Structure

The molecular structure of lanthanum dioxycarbonate can be represented as La2(CO3)2O2\text{La}_2(\text{CO}_3)_2\text{O}_2. This structure consists of lanthanum ions coordinated with carbonate groups, forming a crystalline lattice that contributes to its high phosphate-binding capacity.

Data

  • Molecular Weight: Approximately 325.8 g/mol.
  • Crystalline Form: Exhibits a specific morphology that enhances its surface area for interaction with phosphate ions.
Chemical Reactions Analysis

Reactions

RenaZorb primarily functions through chemical interactions where it binds phosphate ions in the gastrointestinal tract. The key reactions involved include:

  1. Phosphate Binding Reaction:
    La2(CO3)2O2+PO43La2 PO4)3+CO2\text{La}_2(\text{CO}_3)_2\text{O}_2+\text{PO}_4^{3-}\rightarrow \text{La}_2\text{ PO}_4)_3+\text{CO}_2
    This reaction illustrates how lanthanum dioxycarbonate reacts with phosphate ions to form insoluble lanthanum phosphate, which is then excreted from the body.

Technical Details

The efficiency of RenaZorb in binding phosphate has been demonstrated through comparative studies against other phosphate binders, highlighting its superior binding capacity and lower required dosage volume .

Mechanism of Action

Process

RenaZorb operates by adsorbing dietary phosphate in the intestines, thereby preventing its absorption into the bloodstream. This mechanism is crucial for managing hyperphosphatemia in patients undergoing dialysis.

Data

Clinical studies have shown that RenaZorb significantly reduces urinary phosphate excretion while increasing fecal phosphate excretion, indicating effective binding within the gastrointestinal tract . The pharmacodynamic bioequivalence to existing treatments has been established through rigorous clinical trials.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine white powder.
  • Solubility: Insoluble in water, enhancing its effectiveness as a phosphate binder.
  • Particle Size: Nanoparticle formulation allows for increased surface area and reactivity.

Chemical Properties

  • Stability: Stable under physiological conditions, ensuring consistent performance during digestion.
  • Binding Capacity: Demonstrated high capacity for binding phosphate compared to traditional binders like calcium acetate and sevelamer carbonate .
Applications

RenaZorb is primarily aimed at treating hyperphosphatemia in chronic kidney disease patients on dialysis. Its potential applications extend beyond mere phosphate binding; it may improve patient adherence due to its reduced pill burden compared to existing therapies. The global market for hyperphosphatemia treatments exceeds $2.5 billion, indicating a significant opportunity for RenaZorb upon regulatory approval .

Historical Development and Acquisition Context of Phosphate Binders

Evolution of Lanthanum-Based Phosphate Binding Agents in Nephrology

Lanthanum carbonate emerged in the early 2000s as a critical therapeutic alternative for hyperphosphatemia management in chronic kidney disease patients, addressing limitations of aluminum- and calcium-based binders linked to toxicity and vascular calcification. Preclinical studies demonstrated its superior phosphate-binding efficacy, where lanthanum carbonate and aluminum hydroxide reduced urinary phosphate excretion in rats with chronic renal failure more effectively than calcium carbonate or sevelamer hydrochloride (p < 0.05). This efficacy stemmed from lanthanum’s high affinity for dietary phosphate, forming insoluble complexes excreted fecally [1].

The therapeutic landscape evolved with nanotechnology-driven formulations to enhance patient adherence. Traditional lanthanum carbonate (e.g., Fosrenol®) required large, chewable tablets, leading to high pill burdens. RenaZorb® (lanthanum dioxycarbonate), developed using a proprietary nanoparticle process, significantly increased the surface area for phosphate binding. This innovation enabled smaller, swallowable tablets with comparable efficacy at reduced doses—three pills per meal versus up to twelve with earlier binders [3] [5].

Table 1: Comparative Preclinical Efficacy of Phosphate Binders

Binder TypeReduction in Urinary Phosphate ExcretionTime to Maximal Effect
Lanthanum carbonate55–60%2–4 weeks
Aluminum hydroxide50–58%2–4 weeks
Calcium carbonate30–35%4–6 weeks
Sevelamer hydrochloride20–25%6–8 weeks

Data derived from rodent models of chronic renal failure [1]

Strategic Acquisition from Spectrum Pharmaceuticals: Transactional Framework

In December 2020, Unicycive Therapeutics executed a strategic licensing agreement with Spectrum Pharmaceuticals to acquire global rights to RenaZorb. This transaction occurred amid Spectrum’s corporate refocusing exclusively on oncology, following divestitures of seven non-oncology products to Aurobindo Pharma in 2019. Spectrum’s leadership explicitly cited RenaZorb’s misalignment with their hematology/oncology pipeline as the impetus for the deal, despite recognizing its potential in nephrology [4] [5].

The transactional framework comprised:

  • Equity Stake: Spectrum received an undisclosed equity position in Unicycive Therapeutics.
  • Milestone Payments: Contingent payments tied to regulatory and commercial achievements.
  • Royalties: Future royalties on net sales post-commercialization [5].

This asset transfer included all associated intellectual property—patents covering the nanoparticle manufacturing process and the "Renazorb" trademark. For Unicycive, the acquisition provided a late-stage asset with established chemistry, manufacturing, and controls data, accelerating its path to clinical deployment [5].

Table 2: RenaZorb Acquisition Terms

ComponentDetail
Asset ScopeGlobal rights, patents, trademark
Upfront ConsiderationSpectrum equity in Unicycive
Contingent PaymentsRegulatory/commercial milestones + royalties
Strategic RationaleSpectrum’s oncology focus; Unicycive’s renal disease specialization [5]

Integration into Unicycive Therapeutics' Renal Disease Portfolio

Unicycive Therapeutics integrated RenaZorb as the cornerstone asset in its renal pipeline, leveraging its novel mechanism to address a hyperphosphatemia treatment market projected to exceed $2.28 billion globally. The company prioritized clinical validation through pharmacodynamic bioequivalence studies, which demonstrated RenaZorb’s non-inferiority to Fosrenol®. In a crossover trial of 80 healthy volunteers, RenaZorb reduced urinary phosphate excretion by 320.4 mg/day versus Fosrenol®’s 324.0 mg/day (90% CI: −37.8, 45.1), confirming therapeutic equivalence [8].

Commercialization strategy involved territorial partnerships to maximize global reach. In July 2022, Unicycive granted Lee’s Pharmaceutical Holdings Limited exclusive rights to develop and commercialize RenaZorb in China, Hong Kong, and select Asian markets. This agreement included a $1 million upfront payment and $1 million in launch milestones, capitalizing on Asia’s growing end-stage renal disease prevalence (projected 1,505 patients per million by 2025) [3].

RenaZorb’s role within Unicycive’s portfolio is synergistic with its other pipeline asset, UNI-494 (for acute kidney injury). The company positioned RenaZorb to exploit unmet needs in adherence—addressing survey data where nephrologists cited "lower pill burden" as the top priority in hyperphosphatemia management [8].

Table 3: RenaZorb’s Integration Milestones

TimelineDevelopment EventStrategic Impact
Dec 2020Acquisition from Spectrum PharmaceuticalsSecured global rights and IP portfolio
Jul 2022Licensing agreement with Lee’s Pharm (Asia)Expanded commercial footprint in high-growth markets
Dec 2024Publication of bioequivalence dataValidated regulatory pathway for FDA submission [3] [5] [8]

Properties

CAS Number

12011-96-0

Product Name

RenaZorb

IUPAC Name

lanthanum(3+);oxygen(2-);carbonate

Molecular Formula

CLa2O5

Molecular Weight

369.82 g/mol

InChI

InChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2

InChI Key

VMVUIGXLELJYAZ-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.